N,N-Dimethyltridecylamine N-oxide

Catalog No.
S1551833
CAS No.
70592-80-2
M.F
C12H27N.C2H4O2
M. Wt
243.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyltridecylamine N-oxide

CAS Number

70592-80-2

Product Name

N,N-Dimethyltridecylamine N-oxide

IUPAC Name

N,N-dimethyltridecan-1-amine oxide

Molecular Formula

C12H27N.C2H4O2

Molecular Weight

243.43 g/mol

InChI

InChI=1S/C15H33NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2,3)17/h4-15H2,1-3H3

InChI Key

VHXSGTCOHZCUKB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC[N+](C)(C)[O-]

Canonical SMILES

CCCCCCCCCCCCC[N+](C)(C)[O-]

Limited Application

While Amines, C10-16-alkyldimethyl, N-oxides (C10-16 ADMAOs) are widely used in consumer products like detergents and shampoos, their application in scientific research is limited. This is primarily due to their lack of unique or specific properties compared to other readily available chemicals.

Potential Applications

Some potential research applications for C10-16 ADMAOs exist, but they are not extensively explored. These include:

  • Surfactant Studies: C10-16 ADMAOs exhibit surfactant properties, meaning they can lower the surface tension of liquids. This could be of interest in studies focusing on surface interactions, such as protein-lipid interactions in cell membranes [].
  • Material Science Applications: Their ability to modify surface properties might be relevant for developing new materials with specific wettability or self-assembly characteristics.
  • Environmental Studies: As C10-16 ADMAOs are present in various consumer products, they may be found in environmental samples. Research could investigate their potential environmental impact and degradation pathways [].

N,N-Dimethyltridecylamine N-oxide is a quaternary ammonium compound with the chemical formula C₁₅H₃₃NO. It is classified as an amine oxide, which contains a nitrogen atom bonded to three organic substituents and one oxygen atom. This compound is typically found as a colorless to pale yellow liquid and is hygroscopic in nature, meaning it can absorb moisture from the air. Its structure consists of a long hydrocarbon chain, which contributes to its surfactant properties, making it useful in various applications.

Amines, C10-16-alkyldimethyl, N-oxides, primarily act as surfactants. Surfactants lower the surface tension of liquids, allowing them to spread and interact with surfaces more effectively. In cleaning products, for example, they help lift dirt and grime from surfaces [].

The amphoteric nature of these amine oxides allows them to interact with both oily and water-based substances, making them versatile cleaning agents [].

Amines, C10-16-alkyldimethyl, N-oxides can be harmful if ingested, inhaled, or come into contact with skin or eyes []. They are classified as very toxic to aquatic life and can cause serious eye damage and skin irritation [].

Here are some specific hazards to be aware of:

  • Skin and Eye Irritation: Direct contact can cause irritation, redness, and swelling [].
  • Aquatic Toxicity: These compounds are harmful to fish and other aquatic organisms [].

  • Formation of Salts: It reacts with strong acids in exothermic reactions to form salts and water, demonstrating its basicity, albeit less than the tertiary amine from which it is derived .
  • Reduction: The compound can be reduced back to the corresponding amine using reagents like lithium aluminum hydride or sodium borohydride .
  • Decomposition: Upon heating, amine oxides can undergo pyrolytic elimination, leading to the formation of hydroxylamines and alkenes .

N,N-Dimethyltridecylamine N-oxide exhibits significant biological activity, particularly as a surfactant and antimicrobial agent. It has been shown to possess properties that inhibit bacterial growth, making it valuable in formulations for cleaning products and personal care items. Additionally, it may act as a prodrug in certain therapeutic contexts, where its metabolites exhibit enhanced biological activity .

The synthesis of N,N-Dimethyltridecylamine N-oxide typically involves the oxidation of N,N-dimethyltridecylamine using oxidizing agents such as hydrogen peroxide or peracids. The general procedure includes:

  • Reaction Setup: Combine N,N-dimethyltridecylamine with an oxidizing agent in an appropriate solvent.
  • Controlled Addition: Slowly add the oxidizing agent while maintaining the reaction temperature to avoid excessive heat generation.
  • Isolation: After completion of the reaction, isolate the product through methods such as distillation or extraction .

N,N-Dimethyltridecylamine N-oxide finds extensive applications across various industries:

  • Surfactants: Used in cleaning products, personal care formulations, and industrial detergents due to its emulsifying and wetting properties.
  • Biocides: Acts as an antimicrobial agent in disinfectants and preservatives.
  • Cosmetics: Incorporated into shampoos and conditioners for its conditioning effects on hair .

Several compounds share structural similarities with N,N-Dimethyltridecylamine N-oxide. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Properties
N,N-Dimethyldodecylamine N-oxideC₁₂H₂₇NOShorter hydrocarbon chain; used primarily as a surfactant.
Laurylamine oxideC₁₂H₂₅NOSimilar surfactant properties but less hydrophobic.
Dodecyldimethylamine oxideC₁₂H₂₅NOExhibits antimicrobial activity; shorter chain length.
N-Lauryldimethylamine N-oxideC₁₂H₂₅NOUsed in personal care products; similar surfactant properties.

N,N-Dimethyltridecylamine N-oxide stands out due to its longer hydrocarbon chain, which enhances its hydrophobic interactions compared to shorter-chain analogs. This characteristic allows it to function effectively in various formulations requiring robust surfactant properties.

Molecular Formula: C₁₅H₃₃NO
Molecular Weight: 257.46 g/mol
IUPAC Name: N,N-Dimethyltridecan-1-amine Oxide
Synonyms:

  • N,N-Dimethyltridecylamine N-oxide
  • 1-Tridecanamine, N,N-dimethyl-, N-oxide
  • Dimethyltridecylamine oxide

Structural Features:

  • A 13-carbon chain (tridecyl) attached to a tertiary amine nitrogen.
  • Two methyl groups and an N-oxide group (-N⁺O⁻) completing the nitrogen coordination.
PropertyValueSource
CAS Number5960-96-3
EC Number621-649-1
UNII4O0K0U14OZ
SMILESCOC1=CC2=C(C=C1OC)C3=C(CN4CCC[C@H]4[C@@H]3O)C5=CC(OC)=C(OC)C=C25

Historical Development in Amine Oxide Chemistry

Amine oxides emerged as surfactants in the mid-20th century, with early patents (1939) highlighting their utility in household formulations. N,N-Dimethyltridecylamine N-oxide was synthesized via oxidation of tridecylamine precursors using hydrogen peroxide or peracids. Key milestones include:

  • 1930s: Recognition of amine oxides as foam boosters in dishwashing detergents.
  • 1960s: Commercialization of alkyl dimethyl amine oxides (C₁₀–C₁₆ chains) for industrial applications.

Classification within Zwitterionic Surfactants

Amine oxides exhibit pH-dependent amphiphilic behavior:

  • Acidic Conditions: Protonation of the N-oxide group generates a cationic species (R₃N⁺H-O⁻), enhancing interactions with anionic surfaces.
  • Neutral/Alkaline Conditions: Zwitterionic character dominates, enabling nonionic surfactant behavior.
pH RangeCharge StateDominant Interaction
< pK~bCationic (R₃N⁺H-O⁻)Ionic (electrostatic)
> pK~bZwitterionic (R₃N⁺-O⁻)Hydrophobic-hydrophilic balance

Note: pK~b ~4.5 for typical amine oxides.*

Significance in Surface Chemistry Research

Industrial Applications

ApplicationMechanismExample Use Cases
DetergentsEmulsification, foam stabilizationDishwashing liquids, shampoos
Corrosion InhibitionAdsorption on metal surfacesOil/gas pipelines, storage tanks
EmulsifiersStabilization of oil/water mixturesFood processing, pharmaceuticals
BiocidesMembrane disruption in microbesAntimicrobial coatings, water treatment

Research Insights

  • Hydrate Inhibition: N,N-Dimethyltridecylamine N-oxide derivatives show promise as hydrate crystal growth inhibitors in natural gas processing.
  • Polymerization: Acts as a co-surfactant in polymer emulsions, enhancing particle stability.
  • Environmental Fate: High biodegradability (OECD 306 test: 25–40% BOD₂₈) supports eco-friendly formulations.

Physical Description

Liquid

XLogP3

5.8

UNII

4O0K0U14OZ

GHS Hazard Statements

Aggregated GHS information provided by 139 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 139 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 138 of 139 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (98.55%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.65%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

70592-80-2

Wikipedia

Dimethyltridecylamine oxide

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Amines, C10-16-alkyldimethyl, N-oxides: ACTIVE

Dates

Modify: 2023-08-15

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